2,2-Diphenyl-1,3-dioxolane

Hydrolysis kinetics Ketal stability Structure-reactivity relationships

2,2-Diphenyl-1,3-dioxolane is a cyclic ketal formed from benzophenone and ethylene glycol, bearing two phenyl substituents at the 2-position. This substitution pattern imparts distinct steric and electronic properties compared to simpler alkyl- or mono-phenyl-substituted 1,3-dioxolanes, making it a reference compound for evaluating steric effects in acetal hydrolysis kinetics and a versatile intermediate for synthesizing MDR modulators, selective adrenoceptor ligands, and monoprotected diols via reductive ring-opening.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 4359-34-6
Cat. No. B8804434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1,3-dioxolane
CAS4359-34-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14O2/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyHRTCGZZYZFEBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-1,3-dioxolane (CAS 4359-34-6): A Benchmark Ketal for Controlled Hydrolytic Stability and Selective Derivatization


2,2-Diphenyl-1,3-dioxolane is a cyclic ketal formed from benzophenone and ethylene glycol, bearing two phenyl substituents at the 2-position [1]. This substitution pattern imparts distinct steric and electronic properties compared to simpler alkyl- or mono-phenyl-substituted 1,3-dioxolanes, making it a reference compound for evaluating steric effects in acetal hydrolysis kinetics and a versatile intermediate for synthesizing MDR modulators, selective adrenoceptor ligands, and monoprotected diols via reductive ring-opening [2][3][4].

Why 2,2-Diphenyl-1,3-dioxolane Cannot Be Replaced by Generic Alkyl- or Mono-Phenyl-1,3-dioxolanes


The hydrolytic stability of 1,3-dioxolanes is highly sensitive to the nature of the 2-substituents. While 2,2-dialkyl-1,3-dioxolanes and 2-phenyl-2-alkyl-1,3-dioxolanes hydrolyze at rates predictable by inductive effects, the 2,2-diphenyl-substituted variant exhibits a profound steric retardation of hydrolysis that deviates sharply from this trend [1]. Consequently, substituting a generic ketal for 2,2-diphenyl-1,3-dioxolane in a synthetic sequence or biological assay would introduce unpredictable deprotection kinetics, alter the selectivity of reductive ring-opening pathways, and compromise the lipophilic aromatic core required for interactions with targets such as P-glycoprotein or alpha1-adrenoceptors [2][3].

Quantitative Differentiation of 2,2-Diphenyl-1,3-dioxolane: Head-to-Head Performance Data


Acid-Catalyzed Hydrolysis Rate: 50-Fold Faster Than Its 4-Piperidyl Derivative, Defining a Stability Benchmark

The pseudo-first-order rate constant for acid-catalyzed hydrolysis of 2,2-diphenyl-1,3-dioxolane serves as a critical benchmark. The analgesic agent dexoxadrol, a 4-(2-piperidyl)-substituted derivative, hydrolyzes at only approximately 2% of the rate of the parent 2,2-diphenyl-1,3-dioxolane under identical conditions [1]. This 50-fold difference quantifies the massive retarding effect of the protonated piperidyl moiety and establishes the parent compound as the baseline for evaluating substituent effects on ketal stability in pharmaceutical candidates.

Hydrolysis kinetics Ketal stability Structure-reactivity relationships

Synthetic Yield on Benzophenone: Over 80% in 5 Hours, Outperforming the 4,4'-Dihydroxy Analog

The synthesis of 2,2-diphenyl-1,3-dioxolane from benzophenone and ethylene glycol under standard acid-catalyzed conditions proceeds with >80% yield within 5 hours [1]. In contrast, the analogous ketalization of 4,4'-dihydroxybenzophenone under similar conditions is reported to be 'accomplished less advantageously', indicating a significant yield penalty when electron-donating hydroxyl groups are present on the aromatic rings [1]. This demonstrates that the unsubstituted diphenyl ketal forms more efficiently than its hydroxylated congener, a critical consideration when selecting a protecting group for benzophenone derivatives in multi-step syntheses.

Ketal synthesis Benzophenone protection Reaction efficiency

Reductive Ring-Opening Selectivity: Exclusive Formation of 2,2-Diphenyl Alcohols vs. Monoprotected Diols from Mono-Phenyl Congeners

Under naphthalene-catalyzed lithiation (4 mol% naphthalene, THF, −40°C) followed by electrophilic trapping and hydrolysis, 2-phenyl-1,3-dioxolanes yield monoprotected 1,2-diols. In stark contrast, 2,2-diphenyl-1,3-dioxolane (1d) under identical conditions gives 2,2-diphenylalcohols resulting from reaction with two different electrophiles [1]. This divergent reactivity pathway is a direct consequence of the second phenyl substituent altering the stability and fate of the carbanionic intermediate, enabling access to gem-diphenyl alcohol products that are inaccessible from the mono-phenyl substrate.

Lithiation Reductive cleavage Protecting group strategy Selectivity

MDR Reversal Activity: Diphenyl Core Enables Superior Efficacy Over Trifluoperazine and In-Class Dioxane Variant in Caco-2 Cells

A series of 1,3-dioxolane-based MDR modulators were tested in human Caco-2 cells by MTT assay. Derivatives built on the 2,2-diphenyl-1,3-dioxolane core structure demonstrated the ability to reverse P-glycoprotein-mediated drug resistance at low concentrations, with some compounds outperforming the established modulator trifluoperazine [1]. In this study, the 2,2-diphenyl-1,3-dioxolane core was directly compared with the 2,2-diphenyl-1,3-dioxane six-membered ring analog and 4,5-diphenyl-1,3-dioxolane regioisomer; the 2,2-diphenyl-1,3-dioxolane scaffold provided the optimal balance of lipophilicity and spatial orientation of the aromatic groups for MDR reversal [1].

Multidrug resistance P-glycoprotein Cancer chemotherapy Chemosensitizer

High-Impact Application Scenarios for Procured 2,2-Diphenyl-1,3-dioxolane


Benchmark Substrate for Quantifying Substituent Effects on Ketal Hydrolysis in Prodrug Design

Pharmaceutical scientists evaluating acid-labile ketal prodrugs can use 2,2-diphenyl-1,3-dioxolane as a well-characterized reference substrate. Its hydrolysis rate, being ~50-fold faster than the 4-piperidyl analog dexoxadrol [1], provides a quantitative baseline for assessing the impact of amine-containing substituents on gastric stability, enabling rational prodrug design with predictable oral bioavailability.

Gatekeeper Intermediate for Preparing Gem-Diphenyl Alcohols via Reductive Lithiation

Synthetic chemists requiring geminal diphenyl alcohol building blocks—common in antihistamines and anticholinergics—should procure 2,2-diphenyl-1,3-dioxolane rather than mono-phenyl dioxolanes. The reductive ring-opening with lithium/naphthalene uniquely yields 2,2-diphenylalcohols incorporating two electrophile-derived fragments, whereas the mono-phenyl analog exclusively affords monoprotected diols [2].

Validated Aromatic Core for Next-Generation P-Glycoprotein Modulators

Medicinal chemistry teams pursuing MDR reversal agents can directly adopt the 2,2-diphenyl-1,3-dioxolane scaffold, which has demonstrated superior activity to both the 1,3-dioxane core and 4,5-diphenyl regioisomer, and has produced derivatives outperforming the clinical modulator trifluoperazine in Caco-2 assays [3]. Procurement of this specific core structure ensures alignment with published structure-activity data.

High-Yield Protecting Group for Benzophenone in Multi-Step Syntheses

Process chemists scaling up benzophenone-containing intermediates should select 2,2-diphenyl-1,3-dioxolane as the protecting group of choice. Its formation proceeds in >80% yield within 5 hours under standard conditions, significantly outperforming the ketalization of hydroxylated benzophenone analogs, thereby minimizing material costs and purification burden at scale [4].

Quote Request

Request a Quote for 2,2-Diphenyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.